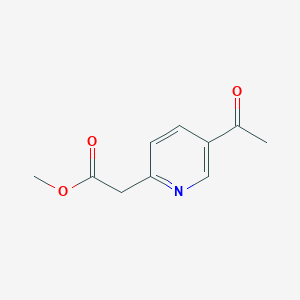
Methyl 5-Acetyl-2-pyridineacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Acetyl-2-pyridineacetate is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound. The presence of both acetyl and methyl groups attached to the pyridine ring adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Acetyl-2-pyridineacetate can be achieved through various methods. One common approach involves the reaction of 5-acetyl-2-methylpyridine with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process economics .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Acetyl-2-pyridineacetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-Acetyl-2-pyridineacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals
Mecanismo De Acción
The mechanism of action of Methyl 5-Acetyl-2-pyridineacetate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The acetyl and methyl groups can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-ethylpyridine: Another pyridine derivative with similar structural features but different functional groups.
5-Acetyl-2-methylpyridine: A closely related compound with a similar pyridine ring structure but different substituents.
Uniqueness
Methyl 5-Acetyl-2-pyridineacetate is unique due to the combination of its ester functional group with the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
methyl 2-(5-acetylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-3-4-9(11-6-8)5-10(13)14-2/h3-4,6H,5H2,1-2H3 |
Clave InChI |
BJTVMQUYPBWCLI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(C=C1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















